molecular formula C10H11NO3 B099657 Gentioflavine CAS No. 18058-50-9

Gentioflavine

Cat. No.: B099657
CAS No.: 18058-50-9
M. Wt: 193.2 g/mol
InChI Key: GLNRAZLQBMAROT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Gentioflavine can be synthesized through a series of chemical reactions involving key intermediates such as gentianlutein . The synthesis typically involves the use of organic solvents and specific reaction conditions to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of gentioflavin involves the extraction of the compound from the roots of Gentiana scabra using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified and processed for various applications.

Chemical Reactions Analysis

Types of Reactions

Gentioflavine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving gentioflavin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of gentioflavin, while reduction reactions may produce reduced forms of the compound.

Comparison with Similar Compounds

Gentioflavine is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:

These compounds share some common features with gentioflavin but differ in their specific chemical structures and biological activities, making gentioflavin a unique and valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

6-methyl-1-oxo-3,4,6,7-tetrahydropyrano[3,4-c]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-9(5-12)7-2-3-14-10(13)8(7)4-11-6/h4-6,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNRAZLQBMAROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C2CCOC(=O)C2=CN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331867
Record name Gentioflavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18058-50-9
Record name 1H-Pyrano[3,4-c]pyridine-5-carboxaldehyde, 3,4,6,7-tetrahydro-6-methyl-1-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18058-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentioflavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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